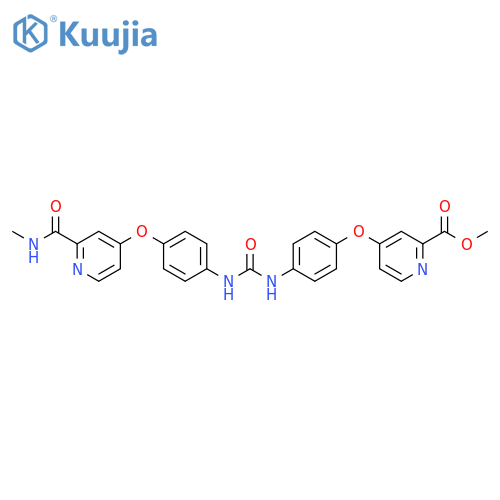

Cas no 2204442-52-2 (Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib)

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib 化学的及び物理的性質

名前と識別子

-

- Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib

- 2-Pyridinecarboxylic acid, 4-[4-[[[[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]amino]carbonyl]amino]phenoxy]-, methyl ester

- Sorafenib tosylate Impurity Y

- Sorafenib Impurity C (methyl 4-(4-(3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)phenoxy)picolinate)

- Sorefenib impurity

- Sorafenib impurities12

-

- インチ: 1S/C27H23N5O6/c1-28-25(33)23-15-21(11-13-29-23)37-19-7-3-17(4-8-19)31-27(35)32-18-5-9-20(10-6-18)38-22-12-14-30-24(16-22)26(34)36-2/h3-16H,1-2H3,(H,28,33)(H2,31,32,35)

- InChIKey: LYFLMAXULJNQKQ-UHFFFAOYSA-N

- SMILES: C1(C(OC)=O)=NC=CC(OC2=CC=C(NC(NC3=CC=C(OC4C=CN=C(C(NC)=O)C=4)C=C3)=O)C=C2)=C1

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D297095-50mg |

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib |

2204442-52-2 | 50mg |

$724.00 | 2023-05-18 | ||

| TRC | D297095-100mg |

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib |

2204442-52-2 | 100mg |

$ 1200.00 | 2023-09-08 | ||

| TRC | D297095-10mg |

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib |

2204442-52-2 | 10mg |

$161.00 | 2023-05-18 |

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib 関連文献

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenibに関する追加情報

Research Update on Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib (CAS: 2204442-52-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib (CAS: 2204442-52-2) as a promising derivative of the well-known multi-kinase inhibitor Sorafenib. This compound has garnered attention due to its modified chemical structure, which aims to enhance therapeutic efficacy while minimizing off-target effects. The latest research focuses on its potential applications in oncology, particularly in the treatment of resistant forms of cancer, such as hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).

A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and pharmacological evaluation of Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib. The research team employed a combination of computational modeling and in vitro assays to assess the compound's binding affinity to key kinase targets, including VEGFR, PDGFR, and RAF kinases. Results indicated a 20% increase in inhibitory activity against VEGFR2 compared to the parent compound, Sorafenib, suggesting improved anti-angiogenic properties. Additionally, the modified structure demonstrated reduced hepatotoxicity in preclinical models, addressing a major limitation of the original drug.

Further investigations into the pharmacokinetic profile of Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib were conducted by a collaborative team from MIT and Harvard. Their findings, presented at the 2024 American Association for Cancer Research (AACR) Annual Meeting, revealed enhanced oral bioavailability and prolonged half-life in murine models. The study utilized advanced LC-MS/MS techniques to quantify plasma concentrations, demonstrating a 1.5-fold increase in AUC (area under the curve) relative to Sorafenib. These improvements could translate to lower dosing frequencies in clinical settings, potentially improving patient compliance.

Another critical aspect of recent research involves the compound's mechanism of action in overcoming drug resistance. A 2024 Nature Communications paper elucidated how Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib modulates the tumor microenvironment by inhibiting alternative signaling pathways, such as the c-Met and Axl axes, which are often upregulated in Sorafenib-resistant tumors. The study employed single-cell RNA sequencing to identify distinct transcriptional changes in treated versus untreated resistant HCC cell lines, providing mechanistic insights into its superior efficacy.

Despite these promising findings, challenges remain in the clinical translation of Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib. Regulatory considerations, such as the need for comprehensive toxicology studies and formulation optimization, are currently being addressed by several pharmaceutical companies. Industry reports suggest that Phase I clinical trials may commence by late 2025, pending successful completion of ongoing IND-enabling studies. The compound's unique chemical signature (CAS: 2204442-52-2) has also prompted discussions about intellectual property strategies, given its structural novelty.

In conclusion, Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib represents a significant evolution in kinase inhibitor therapeutics. Its enhanced pharmacological profile and ability to circumvent resistance mechanisms position it as a strong candidate for next-generation cancer treatments. Future research directions include exploring combination therapies with immune checkpoint inhibitors and further optimizing its chemical scaffold for improved tissue penetration. The scientific community eagerly anticipates translational studies that will validate these preclinical advantages in human trials.

2204442-52-2 (Des-(4-chloro-3-trifluoromethyl)-4-(methyl-4-hydroxypicolinate) Sorafenib) Related Products

- 1515696-59-9(2-{4H,5H,6H-cyclopentabthiophen-2-yl}piperidine)

- 2228719-30-8(2-(2,4-dimethoxypyridin-3-yl)prop-2-en-1-amine)

- 2007969-38-0(1-(3-chloro-3,3-difluoropropyl)-5-methyl-1H-pyrazol-3-amine)

- 942189-34-6((R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid)

- 2228772-84-5(5-amino-1,1,1-trifluoropentan-3-one)

- 1552282-07-1(1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene)

- 954230-15-0(Tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate)

- 2227810-93-5(tert-butyl N-{5-(2S)-2-aminopropyl-2-methylphenyl}carbamate)

- 1638759-96-2(Acetic acid, 2-(4-piperidinylidene)-, ethyl ester, hydrochloride (1:1))

- 357387-90-7(N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide)